molecular formula C13H16ClNO4S B6633326 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid

3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid

Cat. No.: B6633326
M. Wt: 317.79 g/mol
InChI Key: OLVXPGJHMJWAHA-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid is a chemical compound known for its unique structure and diverse applications. This compound has garnered interest in scientific research due to its potential in drug development, particularly in areas such as cancer therapy and antimicrobial agents.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-8(20-10-5-3-9(14)4-6-10)12(16)15-7-11(19-2)13(17)18/h3-6,8,11H,7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVXPGJHMJWAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C(=O)O)OC)SC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the 4-chlorophenyl sulfanyl intermediate. This intermediate is then reacted with 2-methoxypropanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its potential in cancer therapy due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Chlorophenyl)sulfanyl]propanoic acid
  • 3-[2-(4-Chlorophenyl)sulfonyl]propanoic acid
  • 3-[2-(4-Chlorophenyl)thio]propanoic acid

Uniqueness

3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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